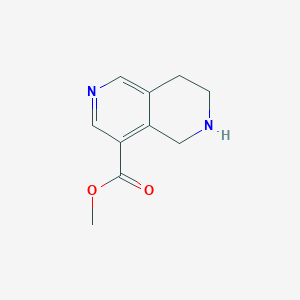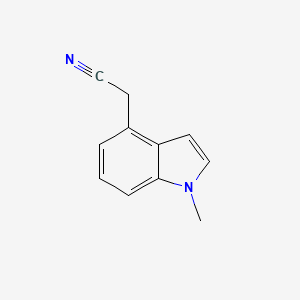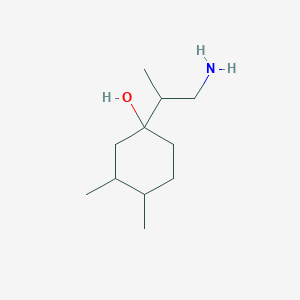
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol is a complex organic compound with a unique structure that includes an aminopropyl group attached to a dimethylcyclohexanol ring
Méthodes De Préparation
The synthesis of 1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol typically involves multiple steps. One common method includes the reaction of 3,4-dimethylcyclohexanone with 1-aminopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it useful in biochemical research.
Medicine: Potential applications in drug development, particularly in designing compounds with specific pharmacological properties. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may act on specific enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: A simpler amino alcohol that lacks the cyclohexanol ring. It is used in various chemical and biological applications but has different properties due to its simpler structure.
2-Propanol, 1-amino-: Another amino alcohol with a different structural arrangement. It has distinct chemical and biological properties compared to this compound.
The uniqueness of this compound lies in its combination of the aminopropyl group with the dimethylcyclohexanol ring, providing it with specific chemical and biological properties that are not found in simpler amino alcohols.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-(1-aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-5-11(13,6-9(8)2)10(3)7-12/h8-10,13H,4-7,12H2,1-3H3 |
Clé InChI |
SZDWNYRFGGQTOR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1C)(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13180366.png)
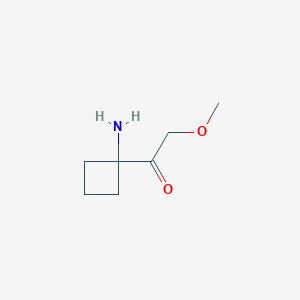
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)
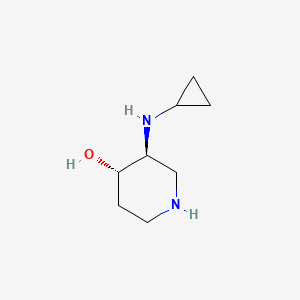

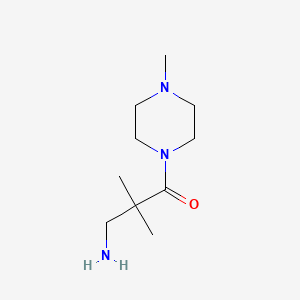
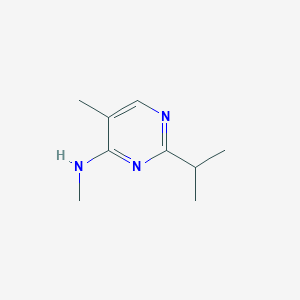
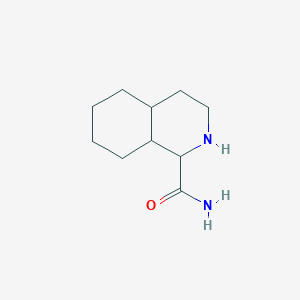


![1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)
